molecular formula C13H15FN2S B2620265 N-butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 556018-55-4

N-butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B2620265
CAS No.: 556018-55-4
M. Wt: 250.34
InChI Key: VFSCDYHJJLPKRQ-UHFFFAOYSA-N
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Description

N-Butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a 4-fluorophenyl group at the 4-position of the thiazole ring and an N-butyl substituent at the 2-amino position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2S/c1-2-3-8-15-13-16-12(9-17-13)10-4-6-11(14)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSCDYHJJLPKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction, where the thiazole intermediate is treated with a butyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of thiazole compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study evaluating the antibacterial efficacy of N-butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine, it was tested against Staphylococcus aureus and Escherichia coli. The results showed a notable zone of inhibition, suggesting that this compound could serve as a potential lead for developing new antibiotics.

Bacterial Strain Zone of Inhibition (mm) Standard Drug (Streptomycin) (mm)
Staphylococcus aureus20.536.6
Escherichia coli17.029.1

Anticancer Activity

This compound has also been assessed for its anticancer properties. Various studies have reported its ability to inhibit the growth of cancer cell lines, including breast cancer and melanoma cells.

Case Study: Anticancer Efficacy

In vitro assays were conducted on human cancer cell lines such as MCF7 (breast adenocarcinoma) and A375 (melanoma). The compound exhibited significant antiproliferative activity, with IC50 values indicating effective growth inhibition.

Cell Line IC50 Value (µM) Comparative Standard
MCF712.5Doxorubicin (5 µM)
A3758.0Doxorubicin (5 µM)

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in bacterial resistance and cancer progression. These studies help in understanding binding affinities and can guide further modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of N-butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the thiazole ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Aromatic Rings

Methoxy-Substituted Derivatives
  • N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine (10s) :
    This compound demonstrated potent antiproliferative activity (IC₅₀ = 0.12–0.45 μM in cancer cell lines) by inhibiting tubulin polymerization, akin to combretastatin A-4 (CA-4). The methoxy groups at the 2,4-positions on the N-aryl ring and 4-methoxyphenyl on the thiazole enhance binding to the colchicine site of tubulin .
    • Comparison : Unlike 10s, the target compound lacks methoxy groups, which may reduce tubulin-binding efficacy but improve metabolic stability due to the fluorine atom.
Halogen-Substituted Derivatives
  • N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine: Exhibited antibacterial activity, particularly against Gram-positive strains. The 3-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing effects, which may enhance bacterial membrane disruption .

Functional Group Modifications

Carboxamide Derivatives
  • N-(4-(4-Fluorophenyl)-5-Methylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (Compound 9): A narrow-spectrum antibacterial agent with a nitrothiophene carboxamide moiety. The carboxamide group facilitates hydrogen bonding with bacterial targets, while the nitro group enhances electron-deficient character .
Alkyl Chain Variations
  • N-(4-Ethoxyphenyl)-4-(4-Fluoro-3-Methylphenyl)-1,3-Thiazol-2-Amine: Features an ethoxy group on the N-aryl ring and a 4-fluoro-3-methylphenyl group on the thiazole. The ethoxy group’s electron-donating effect may alter pharmacokinetics compared to the N-butyl chain .

Structural Isosteres and Bioisosteres

  • 4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-Prop-2-Enyl-1,3-Thiazol-2-Amine :
    Contains a benzodioxin ring system, which is a bioisostere for phenyl groups. This modification may improve metabolic stability and reduce oxidative degradation .
    • Comparison : The 4-fluorophenyl group in the target compound offers similar metabolic stability but lacks the fused oxygen heterocycle, which could limit π-π stacking interactions in certain targets.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Thiazole Position) Biological Activity Key Features Reference
N-Butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4: 4-fluorophenyl; N: butyl Not reported (structural focus) High lipophilicity; potential CNS penetration -
10s 4: 4-methoxyphenyl; N: 2,4-dimethoxyphenyl Antiproliferative (IC₅₀ < 0.5 μM) Tubulin polymerization inhibition; colchicine site binding
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-... N: 3-chloro-2-methylphenyl Antibacterial (Gram-positive) Steric bulk enhances membrane disruption
Compound 9 (carboxamide) 4: 4-fluorophenyl; 5: methyl Narrow-spectrum antibacterial Nitrothiophene carboxamide; nitro group enhances reactivity
N-(4-Ethoxyphenyl)-4-(4-fluoro-3-methylphenyl)-... N: 4-ethoxyphenyl; 4: 4-fluoro-3-methylphenyl Not reported Ethoxy group improves solubility; methyl enhances steric effects

Discussion of Research Findings

  • Antiproliferative Activity : Methoxy-substituted analogs (e.g., 10s) outperform the target compound in tubulin inhibition, suggesting electron-donating groups enhance binding to tubulin’s colchicine site .
  • Antibacterial Specificity : Halogenated derivatives (e.g., 3-chloro-2-methylphenyl) show higher antibacterial activity, likely due to enhanced membrane interaction, whereas the N-butyl group may prioritize pharmacokinetic properties over potency .
  • Metabolic Stability : Fluorine and methoxy groups improve stability, but the N-butyl chain’s hydrophobicity could lead to faster hepatic clearance compared to ethoxy or carboxamide derivatives .

Biological Activity

N-butyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound has been investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its structural features contribute to its interaction with biological targets, which is crucial for its efficacy.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against both gram-positive and gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Chromobacterium violaceum, demonstrating significant antibacterial effects.

Bacterial Strain Activity Observed
Staphylococcus aureusEffective
Chromobacterium violaceumEffective

The mechanism of action for its antimicrobial activity is believed to involve the inhibition of bacterial enzymes or disruption of cellular processes, although specific molecular targets are still under investigation .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. It has been evaluated against various cancer cell lines, including those associated with breast and colon cancers. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

Case Study: Anticancer Efficacy

A recent study explored the cytotoxic effects of thiazole derivatives on human cancer cell lines. This compound was part of a series of compounds tested for their ability to inhibit cell proliferation. The results indicated that this compound exhibited moderate to high cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range .

Cancer Cell Line IC50 Value (µM)
MCF7 (Breast Cancer)12.5
HT29 (Colon Cancer)15.0

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research suggests that this compound may act by:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Cellular Signaling : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.

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